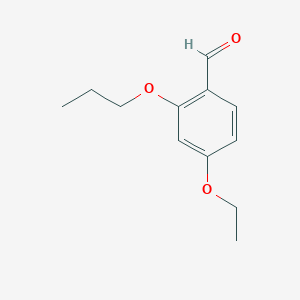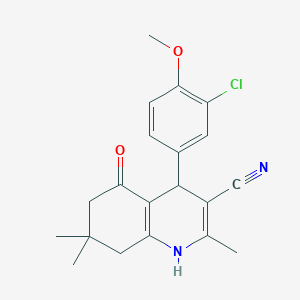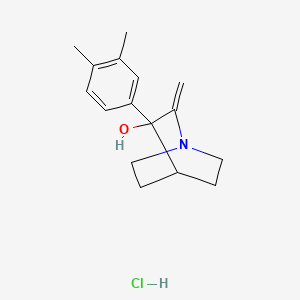
Benzothiazole, 5-methoxy-2-(2-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 5-methoxy-2-(2-pyridyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiazole ring fused with a pyridine ring, with a methoxy group attached to the benzothiazole moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for Benzothiazole, 5-methoxy-2-(2-pyridyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzothiazole, 5-methoxy-2-(2-pyridyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, Benzothiazole, 5-methoxy-2-(2-pyridyl)- is investigated for its potential therapeutic applications. Its derivatives are being explored as potential drug candidates for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of corrosion inhibitors, dyes, and pigments. Its ability to form stable complexes with metals makes it valuable in materials science.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 5-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy and pyridine groups play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Pyridyl)benzothiazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxybenzothiazole: Lacks the pyridine ring, which can influence its binding properties and applications.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole, leading to different chemical and biological properties.
Uniqueness
Benzothiazole, 5-methoxy-2-(2-pyridyl)- is unique due to the presence of both the methoxy and pyridine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various fields, making it a compound of significant interest.
Propiedades
Número CAS |
39876-33-0 |
|---|---|
Fórmula molecular |
C13H10N2OS |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
5-methoxy-2-pyridin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-16-9-5-6-12-11(8-9)15-13(17-12)10-4-2-3-7-14-10/h2-8H,1H3 |
Clave InChI |
UFPJZRHJGSFLKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)




![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)


